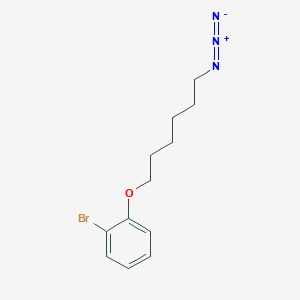

1-(6-Azidohexyloxy)-2-bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-azidohexoxy)-2-bromobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O/c13-11-7-3-4-8-12(11)17-10-6-2-1-5-9-15-16-14/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYICABFYSISHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCCN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Aryl Ethers in Organic Synthesis

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. fiveable.menumberanalytics.com This structural motif is a cornerstone in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. The ether linkage, while generally stable, can be strategically cleaved under specific acidic or basic conditions. numberanalytics.com The aromatic ring of the aryl ether can participate in electrophilic substitution reactions, allowing for further functionalization. fiveable.me

The synthesis of aryl ethers can be achieved through several methods, with the Williamson ether synthesis being a traditional and widely used approach. fiveable.mersc.org This method involves the reaction of a phenoxide ion with a primary alkyl halide. rsc.org More modern approaches include copper-catalyzed and palladium-catalyzed coupling reactions, which offer milder conditions and broader substrate scope. organic-chemistry.orgorganic-chemistry.org The choice of synthetic route allows for the precise installation of the ether functionality within a complex molecular framework.

Multidisciplinary Relevance of Azido Functionality in Chemical Transformations

The azido (B1232118) group (–N₃) is a highly versatile functional group with significant applications across various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. wikipedia.orgrsc.org Organic azides are notable for their ability to participate in a wide range of chemical transformations. One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings, a cornerstone of "click chemistry". wikipedia.orgnsf.gov This reaction is known for its high efficiency and specificity under mild conditions. nsf.gov

Beyond cycloadditions, azides can be reduced to primary amines, serving as a protected form of this important functional group. wikipedia.org They can also undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can participate in various insertion and addition reactions. nih.gov The azide (B81097) radical (N₃•) has also emerged as a key transient species in photoredox and electrochemical methods, enabling the construction of nitrogen-containing compounds. rsc.orgresearchgate.net

Strategic Importance of Aryl Bromides in Synthetic Methodologies

Aryl bromides are organic compounds containing a bromine atom directly attached to an aromatic ring. chemicalbook.com This functional group is of paramount strategic importance in synthetic organic chemistry, primarily due to its utility in a vast number of cross-coupling reactions. nih.govnih.gov The carbon-bromine bond in aryl bromides is reactive enough to participate in reactions catalyzed by transition metals like palladium, nickel, and copper, yet stable enough for the molecule to be isolated and handled. nih.govorganic-chemistry.org

These cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and control. This capability makes aryl bromides invaluable intermediates for the synthesis of complex molecules, including pharmaceuticals and functional materials. researchgate.netresearchgate.net The reactivity of the aryl bromide can be tuned by the electronic nature of the other substituents on the aromatic ring. researchgate.net

Overview of Integrated Functional Group Design in Advanced Molecular Architectures

Approaches to Aryl Ether Bond Formation

The creation of the C-O bond between an aromatic ring and an alkoxy group is a fundamental transformation in organic synthesis. Several robust methods have been developed for this purpose, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution (SNA_r) Strategies for Aryl Ethers

Nucleophilic aromatic substitution (SNA_r) is a classical and direct method for forming aryl ethers. wikipedia.org This reaction involves the attack of a nucleophile, in this case, an alkoxide, on an activated aromatic ring that bears a suitable leaving group. For the synthesis of compounds analogous to this compound, this would typically involve the reaction of a substituted phenol (B47542) with an activated aryl halide.

The success of an SNA_r reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. nih.gov These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In a typical procedure, a phenol is deprotonated with a base to form the corresponding phenoxide, which then acts as the nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide (t-BuOK). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently employed to enhance the reaction rate. mdma.ch

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| 2-Bromophenol, 6-azidohexyl bromide | K2CO3 | DMF, 80 °C | This compound | Good | Hypothetical |

| 4-Fluoronitrobenzene, Phenol | KHMDS | THF, rt | 4-Nitrophenyl phenyl ether | 95% | chegg.com |

| 2,4-Dinitrochlorobenzene, Methanol | NaOCH3 | Methanol, rt | 2,4-Dinitroanisole | High | nih.gov |

Table 1: Examples of Aryl Ether Synthesis via Nucleophilic Aromatic Substitution.

Metal-Catalyzed C-O Coupling Reactions for Aryl Ether Synthesis

For aryl halides that are not sufficiently activated for SNA_r, metal-catalyzed cross-coupling reactions provide a powerful alternative for aryl ether synthesis. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.

The Ullmann condensation traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper. Modern variations of this reaction utilize catalytic amounts of a copper salt, often in combination with a ligand, to facilitate the C-O bond formation. kau.edu.sa These reactions are typically carried out at elevated temperatures.

The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the synthesis of aryl ethers. This reaction employs a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or triflate with an alcohol. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromotoluene | Phenol | CuI | None | K2CO3 | Pyridine | 150 | 85 | kau.edu.sa |

| 4-Chlorotoluene | 1-Butanol | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | 92 | |

| 1-Bromo-4-tert-butylbenzene | 2-Propanol | Pd(dba)2 | BrettPhos | NaOtBu | Toluene | 100 | 98 |

Table 2: Examples of Metal-Catalyzed Aryl Ether Synthesis.

Dehydrogenative Coupling Routes to Aryl Ethers

A more recent and atom-economical approach to aryl ether synthesis is through dehydrogenative coupling reactions. This strategy involves the direct coupling of an arene C-H bond with an alcohol, eliminating the need for pre-functionalized starting materials like aryl halides. acs.org These reactions are typically catalyzed by transition metals such as palladium, copper, or rhodium and often require an oxidant to facilitate the reaction. masterorganicchemistry.com While still an evolving field, dehydrogenative coupling offers a greener alternative to traditional cross-coupling methods.

Introduction and Manipulation of the Azido Group

The azido group (–N3) is a versatile functional group in organic synthesis, serving as a precursor to amines and participating in click chemistry reactions. Its introduction into a molecule can be achieved through several methods.

Nucleophilic Substitution Reactions for Azide Introduction into Alkyl Chains

The most common method for introducing an azide group into an aliphatic chain is through the nucleophilic substitution of an alkyl halide with an azide salt, typically sodium azide (NaN3). acs.orgmdma.ch This is a classic SN2 reaction where the azide ion acts as a potent nucleophile.

The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO to enhance the solubility of the azide salt and accelerate the reaction. chegg.com For less reactive alkyl halides, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and yield by facilitating the transfer of the azide anion from the solid or aqueous phase to the organic phase. nih.gov

| Alkyl Halide | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 1-Bromohexane | NaN3 | DMF | 60 °C | 1-Azidohexane | >95 | chegg.com |

| 1-Bromobutane | NaN3, Aliquat 336 | H2O | 100 °C | 1-Azidobutane | 97 | nih.gov |

| 1-Chloro-3-phenylpropane | NaN3 | DMSO | 90 °C | 1-Azido-3-phenylpropane | 92 | chegg.com |

Table 3: Synthesis of Alkyl Azides via Nucleophilic Substitution.

Metal-Catalyzed Azidation of Organic Substrates

In recent years, metal-catalyzed reactions have emerged as powerful tools for the direct introduction of the azide functionality into organic molecules, including the azidation of C-H bonds. nih.gov These methods offer alternative synthetic routes that can be more direct and regioselective.

Manganese-catalyzed C-H azidation has been shown to be effective for the conversion of secondary, tertiary, and benzylic C-H bonds to the corresponding azides using sodium azide as the azide source. acs.orgdntb.gov.ua Copper and iron-catalyzed azidations have also been developed for various substrates. princeton.edu These reactions often proceed via radical intermediates and provide a complementary approach to traditional nucleophilic substitution methods.

Table 4: Examples of Metal-Catalyzed Azidation Reactions.

An in-depth examination of the synthetic strategies for this compound reveals a variety of chemical methodologies. This article focuses exclusively on the synthesis of this compound and its analogous structures, adhering to a specific framework that explores azidation techniques, functionalization of the bromobenzene (B47551) core, and overarching synthetic pathways.

Computational and Theoretical Investigations of 1 6 Azidohexyloxy 2 Bromobenzene

Quantum Chemical Calculations for Spectroscopic Property Prediction

Simulation of IR and UV-Vis Spectra

The simulation of IR and UV-Vis spectra through computational methods, such as Density Functional Theory (DFT), provides valuable insights into the vibrational and electronic properties of a molecule.

Simulated IR Spectroscopy: A theoretical IR spectrum would reveal characteristic vibrational modes. For 1-(6-azidohexyloxy)-2-bromobenzene, key expected vibrational frequencies would include:

Azide (B81097) (N₃) Asymmetric Stretch: Typically a strong and sharp absorption band in the region of 2100-2160 cm⁻¹.

C-O-C Ether Stretch: Asymmetric and symmetric stretching vibrations, usually found in the 1050-1260 cm⁻¹ range.

Aromatic C-H Stretch: Occurring above 3000 cm⁻¹.

Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹.

C-Br Stretch: Generally observed in the lower frequency region of 500-600 cm⁻¹.

Simulated UV-Vis Spectroscopy: The UV-Vis spectrum is dictated by electronic transitions between molecular orbitals. For this compound, transitions would likely involve the π-systems of the benzene (B151609) ring and the n→π* transitions associated with the azide and oxygen heteroatoms. The presence of the bromine atom and the azido (B1232118) group on the aromatic ring would be expected to influence the absorption maxima (λ_max) and molar absorptivity.

A hypothetical data table for simulated spectral data is presented below. Please note this is illustrative due to the absence of specific published data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Illustrative) |

| Azide (N₃) Asymmetric Stretch | 2135 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2940, 2865 |

| C-O-C Asymmetric Stretch | 1250 |

| C-O-C Symmetric Stretch | 1080 |

| C-Br Stretch | 570 |

| Electronic Transition | Calculated λ_max (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) |

| π → π | 210 | 0.85 |

| π → π | 265 | 0.15 |

| n → π* | 290 | 0.02 |

Advanced Bonding and Interaction Analysis (e.g., AIM, NCI, Hirshfeld Surface Analysis)

Advanced bonding analyses provide a deeper understanding of the electron density distribution and non-covalent interactions within a molecule.

Atoms in Molecules (AIM) Analysis: This method would be used to identify bond critical points (BCPs) and characterize the nature of chemical bonds (covalent vs. non-covalent). For this compound, AIM analysis could quantify the covalent character of the C-N, N-N, C-O, C-Br, and C-C bonds and identify weaker intramolecular interactions, such as hydrogen bonds.

Non-Covalent Interaction (NCI) Analysis: NCI plots visualize non-covalent interactions, which are crucial for understanding molecular conformation and crystal packing. In this molecule, NCI analysis would highlight van der Waals forces, and potentially weak hydrogen bonds involving the ether oxygen or the azide group, which influence the flexibility and conformation of the hexyloxy chain.

Hirshfeld Surface Analysis: This technique maps the electron distribution in a crystal to visualize and quantify intermolecular interactions. A Hirshfeld surface analysis for this compound would provide a fingerprint plot (d_i vs. d_e) that summarizes the types and relative importance of different intermolecular contacts, such as H···H, C···H, O···H, N···H, and Br···H interactions, which govern the crystal packing.

A hypothetical data table summarizing findings from a Hirshfeld surface analysis is provided for illustrative purposes.

| Intermolecular Contact Type | Percentage Contribution (Illustrative) |

| H···H | 45% |

| C···H / H···C | 20% |

| O···H / H···O | 15% |

| N···H / H···N | 12% |

| Br···H / H···Br | 5% |

| Other | 3% |

Academic Research Applications in Chemical Sciences and Materials

Applications in Advanced Organic Synthesis

In the realm of synthetic chemistry, the structure of 1-(6-Azidohexyloxy)-2-bromobenzene allows for sequential or orthogonal reaction strategies, enabling the construction of complex molecular architectures.

The presence of the 2-bromophenyl ether motif allows for its participation in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would attach various substituents at the bromine position. Subsequently, the azide (B81097) group on the flexible hexyl chain can be used in a variety of transformations, making the compound a versatile building block for creating a diverse range of molecular scaffolds. The long alkyloxy chain also imparts increased solubility in organic solvents and can introduce conformational flexibility into the target molecules.

The azide functional group is a well-established precursor for synthesizing nitrogen-containing heterocycles. Most notably, it can undergo Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of click chemistry due to its high efficiency and specificity. While general "azidohexyl ethers" have been used in such reactions to link molecules, specific data on this compound is not prevalent. researchgate.net The azide can also, under different conditions (e.g., thermal or photochemical), be converted into a nitrene, which could then be used to form other heterocycles like aziridines.

| Heterocycle | Reaction Type | Reactant for Azide Group |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Terminal or Internal Alkyne |

| Aziridine | Nitrene Insertion | Alkene |

| Oxazole | Intramolecular Cyclization (Post-modification) | Requires modification of the azide |

The orthogonal nature of the azide and bromoaryl groups makes this compound an ideal component for combinatorial chemistry. One could envision a two-step diversification process. First, a library of compounds could be generated by performing various cross-coupling reactions at the bromide position. Second, each of these products could then be subjected to a click reaction with a diverse set of alkynes, rapidly generating a large library of unique, complex molecules for screening in drug discovery or materials science applications.

Bioconjugation and Chemical Biology Methodologies

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group in this compound is a quintessential bio-orthogonal functional group.

The azide group is central to one of the most powerful bio-orthogonal ligation strategies: the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent labeling of biomolecules in their native environment. In a typical workflow, a biomolecule is metabolically or genetically engineered to incorporate a complementary functional group (e.g., a strained cyclooctyne (B158145) for SPAAC). A probe containing the this compound moiety could then be introduced to specifically label the target macromolecule. The bromoaryl part of the molecule could serve as a secondary tag or a point for further chemical modification after the initial bioconjugation.

Following the principles of bio-orthogonal ligation, this compound could be used to functionalize a wide array of biomolecules. For instance, an alkyne-modified amino acid could be incorporated into a peptide, which is then "clicked" with the azide of this compound. This would attach the bromoaryl group, which could then be used for subsequent applications, such as linking the peptide to a surface or another molecule via a cross-coupling reaction. Similar strategies could be applied to nucleic acids and carbohydrates that have been chemically modified to bear an alkyne group.

Development of Chemical Probes for Biological Systems

The dual functionality of this compound makes it a valuable precursor in the design of chemical probes for studying biological systems. The azide group serves as a bioorthogonal handle, allowing for specific labeling of biomolecules, while the 2-bromophenyl ether moiety can be transformed into a signaling component, such as a fluorophore or a quencher.

The azide group is a well-established functional group in bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These "click chemistry" reactions are highly specific and can be carried out in complex biological environments without interfering with native biochemical processes. nih.gov This allows for the precise attachment of the probe to a target biomolecule that has been metabolically or genetically engineered to contain an alkyne group.

The 2-bromophenyl group can be chemically modified to generate a fluorescent reporter. For instance, the bromine atom can be substituted through cross-coupling reactions to introduce a fluorophore. The development of fluorescent probes is crucial for the sensitive imaging of biological processes, such as detecting reactive oxygen species like hydrogen peroxide (H₂O₂) in cells. researchgate.net While not directly a probe itself, this compound can be a key intermediate in the synthesis of such advanced molecular tools. The hexyl ether linker provides spatial separation between the reactive azide and the aromatic core, which can be important for minimizing steric hindrance and maintaining the independent reactivity of each functional group.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Functional Group | Potential Reaction | Resulting Functionality for a Chemical Probe |

| Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent linkage to alkyne-modified biomolecules |

| Azide | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Covalent linkage in living systems without a cytotoxic copper catalyst |

| 2-Bromophenyl | Suzuki or Stille Coupling | Introduction of a fluorescent aryl group (fluorophore) |

| 2-Bromophenyl | Buchwald-Hartwig Amination | Attachment of an amine-containing signaling molecule |

The combination of these features allows for the creation of "smart" probes that can be targeted to specific cellular locations or biomolecules via the azide handle, with the modified bromo-phenyl portion reporting on the local environment or specific molecular interactions. nih.gov

Applications in Materials Science and Polymer Chemistry

The distinct reactive sites of this compound lend themselves to a variety of applications in the synthesis and functionalization of advanced materials.

The azide group in this compound is a prime functional handle for "clicking" this molecule onto alkyne-containing monomers or polymers. This is a highly efficient method for creating functional polymers and copolymers with precisely controlled structures. researchgate.net For instance, it can be reacted with an alkyne-terminated polymer to create a block copolymer, or with a polymer containing pendant alkyne groups to create a graft copolymer. The resulting polymer would be decorated with 2-bromophenyl ether moieties, which could then be further functionalized.

This approach allows for the modular synthesis of polymers where different functionalities can be introduced in a stepwise manner. The initial click reaction provides a robust method for incorporating the bromo-functionalized side chains, and subsequent modifications of the bromine atom can tailor the polymer's properties for specific applications.

The presence of two distinct reactive groups, the azide and the bromo-phenyl, makes this compound a potential bifunctional crosslinking agent for creating polymer networks. nih.gov The azide group can participate in a click reaction with an alkyne-functionalized polymer, while the bromine atom can undergo a separate, orthogonal reaction, such as a coupling reaction with another polymer chain containing a suitable reactive partner (e.g., a boronic acid).

This dual-reaction capability allows for the creation of well-defined network structures. For example, linear polymer chains with pendant alkyne groups could first be crosslinked using the azide functionality of this compound. The remaining bromo- groups distributed throughout the network would then be available for a second crosslinking reaction or for the attachment of other functional molecules. This method offers precise control over the crosslink density and the chemical nature of the crosslinks, which in turn dictates the mechanical and thermal properties of the resulting polymer network. nih.gov

Table 2: Potential Crosslinking Strategies Using this compound

| Reactive Site 1 (Azide) | Reactive Site 2 (Bromo-phenyl) | Resulting Polymer Architecture |

| Click reaction with alkyne-functionalized polymer | Suzuki coupling with boronic acid-functionalized polymer | Dual-crosslinked network |

| Click reaction with di-alkyne linker | Reaction with another azide-functionalized polymer | Step-growth polymerization leading to a crosslinked network |

The functionalization of surfaces, such as those of carbon electrodes, is critical for developing advanced sensors, catalysts, and energy storage devices. nih.gov Aryl groups can be covalently attached to carbon surfaces through the electrochemical reduction of the corresponding diazonium salts. acs.orgacs.org While this compound is not a diazonium salt, it can be envisioned as a precursor to a molecule that could be used for surface modification. For example, the bromo- group could potentially be converted to an amino group, which can then be transformed into a diazonium salt for electrochemical grafting.

Alternatively, the azide group itself can be used for surface functionalization. Aryl azides can be photochemically or thermally activated to form highly reactive nitrenes, which can then form covalent bonds with the surface of a material. nih.gov This would result in a surface decorated with 2-bromophenyl ether groups, which could then be used for further chemical transformations. The long hexyl ether chain would also create a molecular spacer, potentially improving the accessibility of the functional groups on the surface.

The versatility of this compound as a building block opens up possibilities for the creation of a wide range of novel functional materials. By leveraging the orthogonal reactivity of its azide and bromo-phenyl groups, materials with tailored properties can be designed.

For example, by incorporating this molecule into a polymer backbone via click chemistry, and then performing a subsequent polymerization or crosslinking reaction involving the bromo-substituent, complex polymer architectures such as dendrimers or hyperbranched polymers could be synthesized. These materials often exhibit unique properties compared to their linear analogues, such as lower viscosity and higher solubility.

Furthermore, the bromo-phenyl group can act as a synthetic handle to introduce moieties that impart specific functions, such as photo-responsiveness, thermal stability, or biological activity. The ability to precisely place these functionalities within a material's structure is a key advantage offered by this bifunctional compound.

Future Perspectives and Emerging Research Directions

Innovations in Catalytic Systems for Selective Transformations

The synthetic utility of 1-(6-azidohexyloxy)-2-bromobenzene is intrinsically linked to the selective transformation of its azide (B81097) and bromo-aryl moieties. Future advancements will likely focus on the development of sophisticated catalytic systems that can achieve high selectivity and efficiency.

For the bromoarene group, copper-catalyzed azidation reactions to form aryl azides are well-established. researchgate.net Innovations may include the development of more robust and recyclable heterogeneous copper catalysts, potentially supported on materials like tin oxide, which have shown promise in other catalytic hydrogenations. bris.ac.uk Such systems could offer improved reaction kinetics and simplified product purification.

The azide group offers a gateway to a variety of transformations. Iron-catalyzed C(sp3)-H azidation has been a significant area of research, demonstrating the ability to introduce azide groups into complex molecules. youtube.com While the azide is already present in this compound, the reverse reaction or related transformations could be explored with novel iron-based catalysts. Furthermore, base-catalyzed reactions of aryl azides with aldehydes to form amides present an alternative synthetic route that avoids the need for nucleophilic anilines. nih.gov

Future catalytic systems will likely aim for orthogonal control, allowing for the selective reaction of one functional group while leaving the other intact. This could involve the use of stimuli-responsive catalysts or employing different catalytic methods that are specific to either the azide or the bromoarene.

Integration with Automated Synthesis and High-Throughput Screening

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis and high-throughput screening (HTS) platforms. These technologies are revolutionizing drug discovery and materials science by enabling the rapid generation and evaluation of large compound libraries. researchgate.netCurrent time information in Pasuruan, ID.acs.orgnih.gov

Automated assembly-line synthesis, which allows for the iterative formation of chemical bonds with high stereochemical control, could be adapted for the derivatization of this compound. bris.ac.uk By sequentially modifying the azide and bromo-aryl groups with a diverse set of building blocks, vast libraries of novel compounds could be generated with minimal human intervention.

These libraries could then be subjected to HTS to identify molecules with desired biological activities or material properties. acs.org For instance, in drug discovery, HTS assays could be used to screen for compounds that act as molecular glues or proteolysis-targeting chimeras (PROTACs), a class of bifunctional molecules with therapeutic potential. researchgate.netacs.org

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

While the azide and bromoarene functionalities have well-known reactivity profiles, there is still room for the discovery of novel reaction modes and a deeper mechanistic understanding. For example, the interplay between the two functional groups within the same molecule could lead to unexpected reactivity.

The azide group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Research into new catalysts and reaction conditions for CuAAC continues to be an active area. organic-chemistry.org Beyond cycloadditions, the base-catalyzed reaction of aryl azides with aldehydes to form amides via a triazoline intermediate is a less conventional transformation that warrants further exploration. nih.gov

For the bromoarene moiety, electrophilic aromatic substitution reactions are a fundamental aspect of its chemistry. nih.govresearchgate.net Recent computational studies have even begun to challenge long-held textbook mechanisms for these reactions, suggesting that an addition-elimination pathway may be at play. chemistryworld.com Further mechanistic investigations, potentially using advanced spectroscopic and computational techniques, could uncover new ways to control the regioselectivity of these reactions.

Advanced Computational Design for Predictive Synthesis and Functionality

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. researchgate.netsciencepublishinggroup.com For a molecule like this compound, computational methods can be employed to:

Predict Reaction Outcomes: Quantum chemistry methods can be used to model reaction pathways and predict the feasibility and selectivity of various transformations at both the azide and bromoarene positions. researchgate.net This can help in the rational design of experiments and the selection of optimal reaction conditions.

Design Novel Linkers: By systematically modifying the structure of the alkoxy chain and the substitution pattern on the aromatic ring in silico, it is possible to design a library of virtual linkers with tailored properties. researchgate.net These properties could include specific lengths, rigidities, and electronic characteristics for applications in metal-organic frameworks (MOFs) or as bifunctional linkers in biological systems. nih.govyoutube.com

Elucidate Structure-Property Relationships: Computational studies can help to establish clear relationships between the molecular structure of derivatives of this compound and their resulting properties. sciencepublishinggroup.com This is crucial for the development of molecules with specific functions, such as targeted drug delivery systems or materials with desired electronic or optical properties.

Synergistic Applications in Multi-Functional Integrated Systems

The true potential of this compound lies in the synergistic application of its two functional groups, enabling its use as a versatile building block in multi-functional integrated systems.

Table 1: Potential Synergistic Applications of this compound

| Application Area | Description |

| Metal-Organic Frameworks (MOFs) | The bromoarene can be used for further functionalization within the MOF structure, while the azide can be used to "click" in other molecules, such as catalysts or fluorescent probes. researchgate.netyoutube.com |

| Bioconjugation and Chemical Biology | This molecule can act as a bifunctional linker to connect two different biomolecules, such as a protein and a nucleic acid, or to tether a drug molecule to a targeting ligand. acs.orgnih.govnih.gov |

| Drug Discovery | It can serve as a scaffold for the synthesis of PROTACs, where one end binds to a target protein and the other recruits an E3 ubiquitin ligase to induce protein degradation. researchgate.net |

| Materials Science | The azide and bromo-groups can be used to create well-defined surface modifications on materials, leading to new properties for applications in electronics, sensors, or catalysis. |

The ability to act as a "molecular glue" is a particularly exciting prospect. researchgate.net By binding to two different proteins simultaneously, derivatives of this compound could be used to induce protein dimerization and modulate cellular processes. This approach has broad implications for the development of new therapeutic strategies. nih.govnih.gov

In essence, this compound is not just a static chemical entity but a dynamic tool with the potential to bridge different fields of chemistry and biology. The future of research on this compound and its analogs will undoubtedly be driven by interdisciplinary collaborations and a focus on creating novel, functional systems from the ground up.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-Azidohexyloxy)-2-bromobenzene, and how do reaction conditions influence yield?

The compound can be synthesized via Williamson ether synthesis , leveraging the bromophenol moiety. For example, analogous reactions (e.g., 1-(allyloxy)-2-bromobenzene synthesis) use 2-bromophenol, alkyl halides (e.g., 6-azidohexyl bromide), and a base like K₂CO₃ in refluxing acetone. Reaction time (4–6 hours) and stoichiometric ratios (1:1.1 phenol-to-alkyl halide) are critical for yields >95% . Purification via silica gel chromatography (hexane:EtOAc = 9:1) is recommended.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the azidohexyl chain (δ ~3.3 ppm for -CH₂N₃) and aromatic protons (δ ~6.8–7.5 ppm for bromobenzene) .

- FT-IR : Strong absorption at ~2100 cm⁻¹ confirms the azide (-N₃) group .

- GC-MS : Monitors purity and detects side products (e.g., unreacted alkyl halides) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine and azide groups in transition-metal-catalyzed cross-coupling reactions?

The bromine atom at the ortho position activates the aromatic ring for C-H functionalization , enabling Suzuki-Miyaura or Ullmann couplings. The azide group can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) , forming triazole-linked conjugates. Computational studies suggest that the electron-withdrawing bromine enhances azide nucleophilicity, favoring regioselective transformations .

Q. How does the azidohexyl chain influence the compound’s stability under varying pH and temperature conditions?

- Thermal stability : The azide group decomposes above 80°C, releasing N₂ gas. Storage at –20°C in inert solvents (e.g., THF) is advised.

- pH sensitivity : Azides hydrolyze slowly in acidic conditions (pH < 4) to form amines. Neutral or mildly basic conditions (pH 7–9) preserve integrity .

- Experimental validation : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Protection/deprotection : Temporarily mask the azide with photolabile groups (e.g., o-nitrobenzyl) during bromine-involving steps .

- Sequential catalysis : Prioritize bromine-selective couplings (e.g., Stille coupling) before azide-alkyne reactions to avoid metal interference .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to suppress nucleophilic substitution at the bromine site .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported yields for analogous bromo-azido compounds?

Discrepancies often arise from:

- Grignard reagent purity : Traces of moisture reduce yields in alkylation steps (e.g., 20% vs. 98% yields in similar syntheses due to Mg activation protocols) .

- Chromatography conditions : Gradient elution (e.g., hexane to EtOAc) improves separation of azido-byproducts vs. isocratic methods .

- Statistical validation : Apply ANOVA to compare batch-to-batch variability (e.g., p < 0.05 significance threshold) .

Q. What computational tools predict the regioselectivity of C-H activation in this compound derivatives?

- DFT calculations : Models like B3LYP/6-31G* identify transition states for bromine-directed C-H borylation, showing lower activation barriers (~15 kcal/mol) for meta positions .

- Molecular docking : Predicts steric hindrance from the azidohexyl chain, favoring couplings at less hindered sites .

Methodological Recommendations

Q. What protocols ensure safe handling of this compound in azide-involving reactions?

Q. How can researchers leverage continuous-flow systems to improve scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.